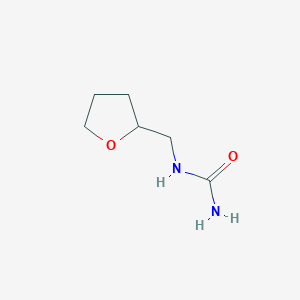

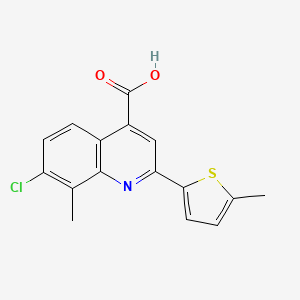

![molecular formula C4H6N4O2S B1274025 [(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid CAS No. 401638-68-4](/img/structure/B1274025.png)

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid is a derivative of 1,2,4-triazole, a heterocyclic compound that has garnered interest due to its potential in creating biologically active substances. The triazole ring is a versatile scaffold for the synthesis of various pharmacologically active compounds, and its derivatives are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of starting substances such as 3-amino-1H-1,2,4-triazole, which can undergo condensation reactions with other compounds like substituted benzaldehyde to form Schiff bases. These reactions are typically catalyzed by glacial acetic acid and confirmed through techniques like IR, 1H NMR, and elemental analysis . Additionally, the synthesis of triazole salts can be achieved by reacting the appropriate acids with organic or inorganic bases and salts in alcoholic or aqueous media . Another approach involves the alkylation of triazole thiol with chloroacetic acid esters in the presence of sodium hydroxide or the etherification of triazole thioacetic acid with alcohols and concentrated sulfuric acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using a combination of modern physical-chemical methods, including 1H-NMR spectroscopy, HPLC-MS, IR spectrophotometry, and elemental analysis. These methods ensure the accurate determination of the compounds' structures and the establishment of their individuality .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases, isomerization, and cycloaddition. For instance, 1-aminobarbituric acid can isomerize to form triazolyl aliphatic acids, which can then undergo decarboxylation . Ruthenium-catalyzed cycloaddition has also been used to synthesize triazole amino acids, avoiding the Dimroth rearrangement and allowing for the creation of triazole-based scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points and elemental composition, are determined using various analytical techniques. The melting point is often measured using devices like the OptiMelt MPA100, and the elemental composition is found using analyzers like the Elementar Vario EL cube (CHNS). These properties are crucial for confirming the purity and individuality of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Field : Organic Chemistry

- Application : Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples .

- Method : These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application : The synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones were reported .

- Method : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

-

Inhibitor of Mitochondrial and Chloroplast Function

-

Applications in Microbiology

- Field : Microbiology

- Application : 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase . This has proved useful in various two-hybrid system, where a high-affinity binding between two proteins (i.e., higher expression of the HIS3 gene) will allow the yeast cell to survive in media containing higher concentrations of 3-AT .

-

Industrial Applications

-

Histidine Biosynthesis Inhibitor

-

Preservation of Midgut Sample from Honey Bee

-

Determination of Tryptophan in Proteins

-

Organelle-Specific Perturbant in Human Embryonic Kidney (HEK293T) Cells

Eigenschaften

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-3-6-4(8-7-3)11-1-2(9)10/h1H2,(H,9,10)(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLPHICWYKYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NNC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395221 |

Source

|

| Record name | ST50807797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid | |

CAS RN |

401638-68-4 |

Source

|

| Record name | ST50807797 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

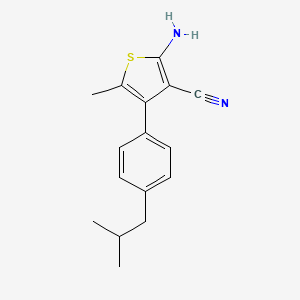

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

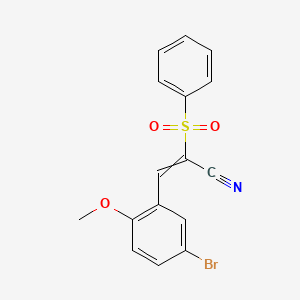

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)

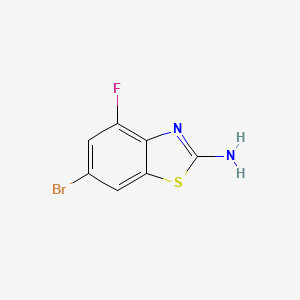

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)